methanone CAS No. 63197-96-6](/img/structure/B12930317.png)
[2-Amino-1-(cyclohexanesulfonyl)-1H-benzimidazol-6-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone is a complex organic compound featuring a benzimidazole core substituted with an amino group, a cyclohexylsulfonyl group, and a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation of the benzimidazole core using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Attachment of the Phenylmethanone Moiety: This final step can be accomplished through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or chemical resistance.
Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments with unique color properties.
Mécanisme D'action
The mechanism by which (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone exerts its effects depends on its application In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity The cyclohexylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules
Comparaison Avec Des Composés Similaires
Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-aminobenzimidazole share the core structure but lack the additional functional groups.
Sulfonyl Derivatives: Compounds such as cyclohexylsulfonyl chloride or sulfonylureas have similar sulfonyl groups but different core structures.
Phenylmethanone Derivatives: Benzophenone and its derivatives share the phenylmethanone moiety but differ in the rest of the structure.
Uniqueness: The uniqueness of (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties The presence of the cyclohexylsulfonyl group enhances its hydrophobic character, while the amino group and benzimidazole core provide opportunities for hydrogen bonding and π-π interactions, respectively
Propriétés
Numéro CAS |
63197-96-6 |
|---|---|
Formule moléculaire |
C20H21N3O3S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(2-amino-3-cyclohexylsulfonylbenzimidazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C20H21N3O3S/c21-20-22-17-12-11-15(19(24)14-7-3-1-4-8-14)13-18(17)23(20)27(25,26)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H2,21,22) |
Clé InChI |
FCGOYAQZNOEKLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)N2C3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


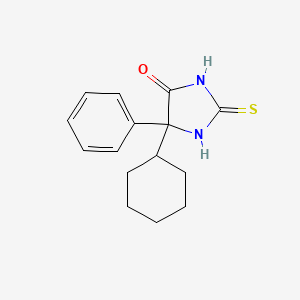

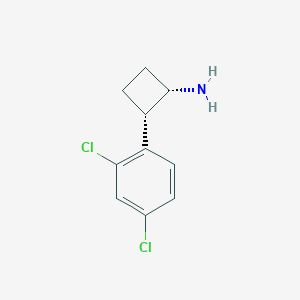
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)

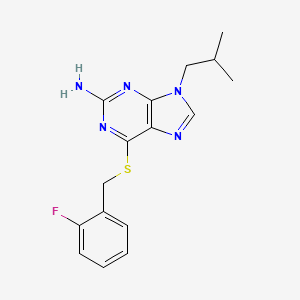
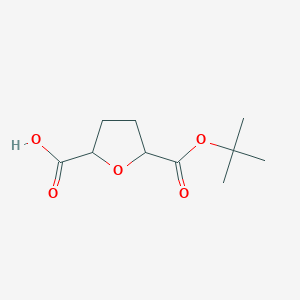
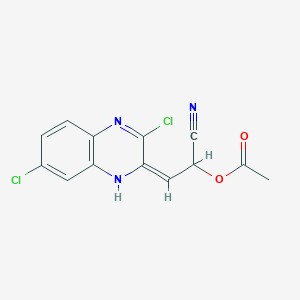
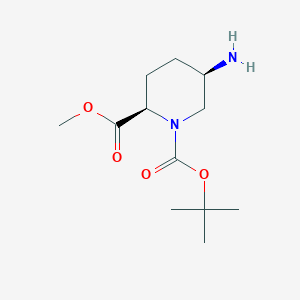
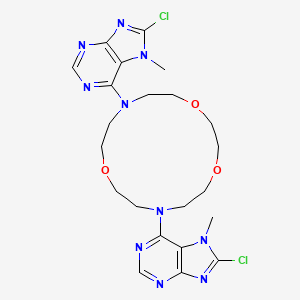

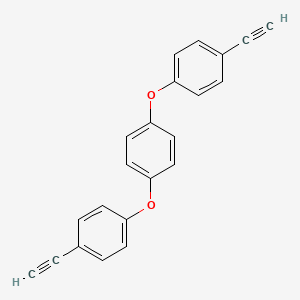

![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
